(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride
Overview
Description
(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral amino acid derivative that features a pyridine ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.
Final Conversion: The final step involves the conversion of the intermediate compound to the dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives and N-oxides.
Reduction Products: Reduced pyridine derivatives and alcohols.
Substitution Products: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride: This compound has a similar structure but with a shorter carbon chain.
Pyrrolopyrazine Derivatives: These compounds share the pyridine ring but have different heterocyclic structures.
Uniqueness: (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a pyridine ring. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(3S)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZJLGIWVGPRK-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@@H](CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375852 | |
Record name | (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-59-7 | |
Record name | (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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